N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide (CAS: 921540-94-5) is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. Its molecular formula is C25H32N2O3, with a molecular weight of 408.5 g/mol . Key structural features include:
- A 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin core.
- An isopentyl (3-methylbutyl) substituent at the 5-position.
- A 3-phenylpropanamide group at the 8-position.
The compound’s SMILES string (CC(C)CCN1C(=O)C(C)(C)COc2cc(NC(=O)CCc3ccccc3)ccc21) highlights its stereoelectronic profile, suggesting moderate lipophilicity due to alkyl and aromatic substituents. Limited physicochemical or biological data are available in the provided evidence, necessitating a focus on structural and functional comparisons with analogs.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-18(2)14-15-27-21-12-11-20(16-22(21)30-17-25(3,4)24(27)29)26-23(28)13-10-19-8-6-5-7-9-19/h5-9,11-12,16,18H,10,13-15,17H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOZJZGYTPJWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Oxazepine Ring: This involves the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include acids or bases to facilitate the ring closure.
Introduction of the Isopentyl and Dimethyl Groups: These groups are introduced through alkylation reactions, often using alkyl halides in the presence of strong bases.
Attachment of the Phenylpropanamide Moiety: This step involves the coupling of the oxazepine intermediate with a phenylpropanamide derivative, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[b][1,4]oxazepine Derivatives
Table 1: Structural and Functional Comparison of Benzo[b][1,4]oxazepine Analogs
Key Observations :
- The target compound’s isopentyl and dimethyl groups may enhance lipophilicity compared to GSK2982772’s methyl and benzyl substituents.
- GSK2982772’s triazole carboxamide group likely contributes to its RIPK1 affinity, while the target compound’s 3-phenylpropanamide moiety may favor alternative binding interactions.
Heterocyclic Analogs with Modified Cores
Table 2: Comparison with Thiazepine and Spirocyclic Analogs
Key Observations :
- Replacing the oxazepine’s oxygen with sulfur (as in thiazepines) increases molecular weight and alters electronic properties.
- The spirocyclic analog’s 3-phenylpropanamide group mirrors the target compound, suggesting shared pharmacophore elements despite core differences.
Substituent-Driven Comparisons
3-Phenylpropanamide Motif:
- Pesticide Analogs (e.g., propanil): Simple propanamides like N-(3,4-dichlorophenyl)propanamide lack complex heterocycles but share the amide linkage, emphasizing the role of aromaticity in bioactivity .
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, structural characteristics, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound features a tetrahydrobenzo[b][1,4]oxazepine core with an isopentyl side chain and a phenylpropanamide moiety. Its molecular formula is and it has a molecular weight of approximately 436.6 g/mol . The unique structural attributes of this compound contribute to its biological interactions.
Table 1: Structural Features and Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H32N2O5 |
| Molecular Weight | 436.6 g/mol |
| Structural Core | Tetrahydrobenzo[b][1,4]oxazepine |
| Functional Groups | Isopentyl, Phenylpropanamide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects in conditions such as neurological disorders and metabolic diseases.
Therapeutic Potential
Research indicates that this compound may exhibit properties such as:
- Antimicrobial Activity : The structural features suggest potential effectiveness against bacterial pathogens due to its ability to disrupt biofilm formation .
- Kinase Inhibition : Similar compounds have shown promise as kinase inhibitors, which could be relevant for cancer therapies.
- Neurological Applications : Its ability to interact with central nervous system targets suggests potential applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the same structural family. For example:
- Antibacterial Efficacy : A study demonstrated that derivatives of oxazepine compounds exhibited significant antibacterial activity against Streptococcus mutans, a common oral pathogen. This highlights the potential use of N-(5-isopentyl...) in dental care products .
- Kinase Inhibition Studies : Research on similar oxazepine compounds indicated their role as effective kinase inhibitors, which could be leveraged in cancer treatment strategies.
- CNS Targeting : Investigations into the pharmacological profiles of related compounds revealed their capability to modulate neurotransmitter systems, suggesting therapeutic avenues for conditions like depression and anxiety.
Table 2: Summary of Biological Activities
Q & A
Q. Characterization :
- NMR Spectroscopy : Confirms regiochemistry and substituent placement (e.g., distinguishing oxazepine ring protons from aromatic protons) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies in biological activity (e.g., conflicting IC50 values) may arise from:
- Purity Variability : Impurities from incomplete synthesis or degradation products. Use HPLC (>95% purity threshold) and differential scanning calorimetry (DSC) to assess stability .
- Assay Conditions : Differences in cell lines, buffer pH, or incubation times. Standardize protocols using guidelines like OECD TG 455 for in vitro assays .
- Target Selectivity : Off-target interactions may skew results. Employ orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and molecular docking studies to validate target engagement .
Q. Example Workflow :
| Step | Method | Purpose |
|---|---|---|
| 1 | HPLC-MS | Verify compound integrity |
| 2 | Enzyme kinetics (e.g., Michaelis-Menten) | Measure binding affinity |
| 3 | CRISPR-edited cell models | Confirm target specificity |
What experimental strategies are recommended for elucidating the mechanism of action?
Advanced Research Question
Receptor Profiling : Screen against GPCR or kinase panels to identify primary targets. Use radiolabeled analogs for competitive binding assays .
Pathway Analysis : Transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling in treated vs. untreated cells to map downstream pathways .
Structural Studies :
- X-ray Crystallography : Resolve binding mode with target proteins (requires high-quality co-crystals).
- Molecular Dynamics Simulations : Predict conformational changes upon ligand binding .
Case Study : Evidence of vasopressin V2 receptor antagonism was inferred from reduced cAMP production in HEK293 cells transfected with V2 receptors .
How should researchers address solubility discrepancies in different solvent systems?
Advanced Research Question
Conflicting solubility data (e.g., DMSO vs. aqueous buffers) can be resolved via:
Shake-Flask Method : Quantify solubility in physiologically relevant solvents (PBS, simulated gastric fluid) using UV-Vis spectrophotometry .
Co-Solvency Approach : Test solubilizing agents (e.g., cyclodextrins) for in vivo compatibility .
Polymorph Screening : Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify stable crystalline forms .
Q. Example Data :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 25 ± 2.1 | Suitable for in vitro assays |
| Water | <0.1 | Requires surfactants |
What are the best practices for modifying the compound to enhance pharmacological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) Studies :
- Substituent Variation : Replace the isopentyl group with bulkier alkyl chains to modulate lipophilicity and target binding .
- Bioisosteric Replacement : Substitute the phenylpropanamide moiety with heterocycles (e.g., pyridine) to improve metabolic stability .
Prodrug Design : Introduce ester or phosphate groups to enhance oral bioavailability .
Q. Validation :
- Pharmacokinetic Profiling : Measure Cmax, Tmax, and half-life in rodent models.
- ADMET Prediction : Use in silico tools (e.g., SwissADME) to prioritize analogs .
How can researchers optimize reaction conditions to improve synthetic yield?
Basic Research Question
Key factors include:
Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps .
Temperature Control : Maintain reactions at 0–5°C for acid-sensitive intermediates .
Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for SN2 reactions .
Q. Troubleshooting Table :
| Issue | Solution |
|---|---|
| Low yield in acylation | Use HATU as coupling reagent |
| Side-product formation | Add molecular sieves to absorb moisture |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
